3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole
Description
Properties
Molecular Formula |
C10H7BrF3N3S |
|---|---|
Molecular Weight |
338.15 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H7BrF3N3S/c11-7-3-1-2-6(4-7)5-18-9-15-8(16-17-9)10(12,13)14/h1-4H,5H2,(H,15,16,17) |
InChI Key |
HKNCRMIJATYJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NNC(=N2)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a compound belonging to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H7BrF3N3S
- Molecular Weight : 338.15 g/mol
- CAS Number : 1706445-60-4
Anticancer Activity
-
Mechanism of Action :
- Triazole derivatives, including 3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole, have been shown to interact with various molecular targets involved in cancer signaling pathways. They can inhibit kinases such as PDK1 and Raf, which are crucial for tumor cell proliferation and survival .
- Case Studies :
Antimicrobial Activity
- Broad-Spectrum Efficacy :
- Research Findings :
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often linked to their structural features. The presence of electron-withdrawing groups (like trifluoromethyl) and specific substituents (like bromobenzyl thio) can significantly affect their pharmacological profiles.
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Bromobenzyl Thio Group | Enhances interaction with biological targets |
| Triazole Ring | Facilitates hydrogen bonding and enzyme interaction |
Toxicity and Safety Profile
While many triazoles exhibit promising biological activities, their safety profiles must be thoroughly evaluated. Preliminary studies suggest moderate toxicity levels; however, further investigation is needed to assess long-term effects and potential side effects in clinical settings .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . Triazoles are known for their ability to inhibit fungal growth and have been extensively researched for their antibacterial properties.
- Mechanism of Action : Triazoles typically function by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism makes them effective against a wide range of fungi and some bacteria.
-
Case Studies :
- A study published in Pharmaceuticals demonstrated that various thiophene-linked 1,2,4-triazoles exhibited potent antibacterial activity against strains such as Micrococcus luteus and Escherichia coli. The introduction of different substituents significantly enhanced their efficacy .
- Another research article focused on the synthesis of novel triazole derivatives, which showed promising antimicrobial effects against both bacteria and yeast-like fungi. The study emphasized the structural modifications that could optimize these effects .
Anticancer Potential
The anticancer properties of triazole compounds have gained traction in recent years. The ability to target specific cancer cell lines while exhibiting low toxicity to normal cells is a critical advantage.
- Research Findings : In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells. For instance, compounds derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione were evaluated for their cytotoxicity against various cancer cell lines, revealing promising results with low IC50 values .
- Application in Drug Design : The structural characteristics of triazoles allow for modifications that can enhance their selectivity and potency against cancer cells. This makes them suitable candidates for further drug development.
Agricultural Chemistry
The application of triazole compounds extends into agricultural chemistry, particularly as fungicides. Their effectiveness in controlling fungal pathogens is crucial for crop protection.
- Fungicidal Activity : Triazoles are widely used in agriculture to manage diseases caused by fungi. The compound 3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole could be explored for its potential as a new fungicide due to its unique chemical structure.
Chemical Reactions Analysis
Reactivity at the Thioether Group
The thioether (–S–CH₂–) moiety exhibits nucleophilic character, participating in alkylation and oxidation reactions:
-
Mechanistic Insight : Alkylation proceeds via nucleophilic displacement at the sulfur atom, forming stable thioether-acetate hybrids. Oxidation with H₂O₂ generates sulfoxides (kinetically favored) or sulfones under prolonged exposure.
Electrophilic Substitution on the Triazole Ring
The electron-deficient triazole ring undergoes electrophilic substitution at nitrogen or carbon positions, influenced by the trifluoromethyl (–CF₃) group:
-
Key Observation : The –CF₃ group enhances electrophilicity at the triazole C-5 position, directing substitutions to adjacent sites . Coupling with 2-chloro-N-phenylpropanamide derivatives under basic conditions yields bioactive hybrids .
Nucleophilic Substitution at the Bromobenzyl Group
The 3-bromobenzyl substituent undergoes nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling:
-
Structural Impact : Replacement of bromine with aryl/heteroaryl groups via Suzuki coupling broadens π-conjugation, enhancing nonlinear optical (NLO) properties .
Trifluoromethyl Group Interactions
The –CF₃ group modulates electronic effects but remains chemically inert under standard conditions. Notable interactions include:
-
Hydrogen Bonding : The –CF₃ group participates in weak C–F⋯H–N hydrogen bonds, stabilizing crystal structures .
-
Electron-Withdrawing Effect : Enhances acidity of adjacent protons (e.g., N–H in triazole), facilitating deprotonation in basic media .
Reductive Desulfurization
The thioether linkage can be reductively cleaved under harsh conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Reduction | Raney Ni, EtOH, reflux, 6 h | 3-(Benzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole |
-
Application : This reaction simplifies the scaffold for structure-activity relationship (SAR) studies.
Complexation with Metal Ions
The triazole sulfur and nitrogen atoms act as ligands for transition metals:
| Metal Ion | Conditions | Complex Type | References |
|---|---|---|---|
| Cu(II) | CuCl₂, MeOH, RT, 2 h | Square-planar complexes with enhanced antimicrobial activity |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Structural Analogs :
3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazole Derivatives
- Substituents: 4-Bromobenzyl at position 3, thiophene at position 3.
- Synthesis: Reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with amines .
- Bioactivity: Antimicrobial activity against S. aureus and E. coli (64–72% inhibition at 50 µg/mL) .
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol Derivatives Substituents: Trifluoromethyl at position 5, variable groups at position 3 (e.g., benzylideneamino). Example: 4-[(4-Bromobenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (MFCD02172168) .
3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-Triazole-5(4H)-Thiones
- Substituents: 2-Bromophenyl at position 3, diverse groups (e.g., alkyl, aryl) at position 4.
- Bioactivity: Antioxidant and antimicrobial activities reported, with yields up to 85% .
Key Differentiators of 3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole
Stereoelectronic Tuning : The 3-bromobenzylthio group may offer improved lipophilicity and membrane penetration relative to 4-bromobenzyl or hydroxyphenyl analogs .
Unmet Potential: Unlike hydroxyphenyl-triazoles (90% antifungal activity ), the biological profile of this compound remains underexplored, suggesting opportunities for antimicrobial or anticancer testing.
Preparation Methods
Formation of the Triazole Core
The triazole ring is typically constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, 1H-pyrazole-3-carboxylate derivatives are synthesized by reacting dicarbonyl esters with phenyl hydrazine under reflux conditions. Subsequent hydrazinolysis yields carboxylic acid hydrazides, which undergo cyclization with carbon disulfide (CS₂) or ammonium thiocyanate (NH₄SCN) to formoxadiazole or triazole-3-thione intermediates.
Reaction Scheme 1:
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is introduced via nucleophilic substitution or direct fluorination. In one protocol, 5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol is synthesized by treating triazole-3-thione with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of copper(I) iodide (CuI). The reaction proceeds under inert atmosphere (N₂ or Ar) at 60–80°C for 12–24 hours, achieving yields of 65–78%.
Thioether Functionalization
Bromobenzyl Thio Group Attachment
The 3-bromobenzyl thioether moiety is introduced via alkylation of triazole-3-thiol intermediates. A representative procedure involves reacting 5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol with 3-bromobenzyl bromide in dimethylformamide (DMF) using sodium hydroxide (NaOH) as a base. Microwave-assisted synthesis (150 W, 90°C, 15 minutes) enhances reaction efficiency, reducing side products like disulfides.
Reaction Scheme 2:
Purification and Characterization
Crude products are purified via recrystallization (ethanol/DMF) or flash chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic signals at δ 4.48 ppm (SCH₂) in H NMR and 179.66 ppm (C=S) in C NMR. High-resolution mass spectrometry (HRMS) validates molecular ion peaks at m/z 375.21.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. For instance, a mixture of triazole-3-thiol, 3-bromobenzyl bromide, and NaOH in DMF achieves 90% yield within 15 minutes under microwave conditions (90°C, 200 psi). This method reduces decomposition of heat-sensitive intermediates.
Solid-Phase Synthesis
Solid-supported strategies employ resin-bound hydrazides for stepwise assembly. After cyclocondensation and alkylation, the product is cleaved from the resin using trifluoroacetic acid (TFA), yielding the target compound with >85% purity.
Comparative Analysis of Methods
Table 1: Key Parameters of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Conventional Alkylation | DMF, NaOH, 12 h, 80°C | 65–78 | 95 | Low equipment requirements |
| Microwave-Assisted | DMF, NaOH, 15 min, 90°C | 90 | 98 | Rapid, high yield |
| Solid-Phase | TFA cleavage, 24 h, RT | 70 | 85 | Ease of purification |
Challenges and Optimization
Q & A
Q. Advanced
- Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase).
- Use DFT calculations (B3LYP/6-31G*) to analyze electronic effects of substituents on reactivity and stability .
- Validate predictions with molecular dynamics simulations to assess binding stability under physiological conditions .
How should researchers resolve contradictions in bioactivity data across studies?
Q. Advanced
- Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Control variables:
- Solvent effects : Use DMSO at <1% to avoid cytotoxicity.
- Strain variability : Test across multiple microbial strains.
- Perform metabolomic profiling to identify degradation products that may affect activity .
What strategies improve yield in large-scale synthesis while maintaining purity?
Q. Advanced
- Flow chemistry : Continuous synthesis reduces batch variability.
- In-line purification : Couple microwave reactors with flash chromatography.
- Process analytical technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progress .
How does the compound’s stability under varying pH and temperature conditions impact formulation for biological assays?
Q. Advanced
- Conduct accelerated stability studies (ICH Q1A guidelines):
- pH stability : Assess degradation in buffers (pH 3–9) via HPLC.
- Thermal stability : Store at 4°C, 25°C, and 40°C for 4 weeks; trifluoromethyl groups enhance thermal resistance .
What are the compound’s potential off-target effects in eukaryotic cells, and how can they be mitigated?
Q. Advanced
- Perform toxicity screening using:
- HEK293 or HepG2 cells (MTT assay).
- hERG channel inhibition assays to assess cardiac risk.
- Modify the benzylthio group to reduce cytotoxicity while retaining antimicrobial activity .
How can researchers validate the compound’s mechanism of action against microbial targets?
Q. Advanced
- Enzyme inhibition assays : Test against purified microbial enzymes (e.g., β-lactamase or ergosterol synthase).
- Transcriptomic analysis : Use RNA-seq to identify gene expression changes in treated microbial cultures .
What are the best practices for synthesizing and testing novel derivatives with modified substituents?
Q. Advanced
- Parallel synthesis : Use combinatorial chemistry to generate libraries of alkylthio or arylthio derivatives.
- High-throughput screening (HTS) : Employ 96-well plate assays for rapid bioactivity evaluation.
- QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
